7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid 7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17490398
InChI: InChI=1S/C12H11F2N3O2/c13-12(14)2-4-16(7-12)8-1-3-17-9(11(18)19)6-15-10(17)5-8/h1,3,5-6H,2,4,7H2,(H,18,19)
SMILES:
Molecular Formula: C12H11F2N3O2
Molecular Weight: 267.23 g/mol

7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17490398

Molecular Formula: C12H11F2N3O2

Molecular Weight: 267.23 g/mol

* For research use only. Not for human or veterinary use.

7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid -

Specification

Molecular Formula C12H11F2N3O2
Molecular Weight 267.23 g/mol
IUPAC Name 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H11F2N3O2/c13-12(14)2-4-16(7-12)8-1-3-17-9(11(18)19)6-15-10(17)5-8/h1,3,5-6H,2,4,7H2,(H,18,19)
Standard InChI Key RWYILTXHCPECEP-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1(F)F)C2=CC3=NC=C(N3C=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular formula of 7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid is C₁₂H₁₁F₂N₃O₂, with a molecular weight of 267.23 g/mol. Its structure combines an imidazo[1,2-a]pyridine scaffold—a bicyclic system with a five-membered imidazole ring fused to a six-membered pyridine ring—with a 3,3-difluoropyrrolidine group at the 7-position and a carboxylic acid moiety at the 3-position (Figure 1) .

The difluoropyrrolidinyl substituent introduces steric hindrance and electron-withdrawing effects due to the fluorine atoms, which influence both chemical reactivity and biological interactions. The carboxylic acid group enhances solubility in polar solvents and provides a site for further derivatization, such as amide bond formation .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₂N₃O₂
Molecular Weight267.23 g/mol
Core StructureImidazo[1,2-a]pyridine
Substituents3,3-Difluoropyrrolidinyl, COOH

Synthesis and Chemical Reactivity

Traditional and Microwave-Assisted Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones, followed by introducing the difluoropyrrolidinyl group through nucleophilic substitution or coupling reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reactant solubility and reaction efficiency.

Physicochemical Properties

Solubility and Stability

The carboxylic acid moiety confers moderate water solubility, while the difluoropyrrolidinyl group enhances lipid solubility, creating a balanced amphiphilic profile. Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, with optimal stability observed at pH 6–8.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.5–9.0 ppm correspond to aromatic protons on the imidazo[1,2-a]pyridine core. The difluoropyrrolidinyl group shows split peaks near δ 3.5–4.5 ppm due to fluorine coupling.

  • ¹³C NMR: The carboxylic acid carbon appears at ~170 ppm, while quaternary carbons in the pyrrolidinyl ring resonate near 120 ppm.

Future Research Directions

Expanding Synthetic Methodologies

Future work should explore visible light-driven synthesis to improve regioselectivity and reduce waste . Additionally, enzymatic catalysis could offer greener alternatives for introducing the difluoropyrrolidinyl group.

Targeted Drug Delivery Systems

Conjugating the carboxylic acid moiety to nanoparticles or antibody-drug conjugates may enhance tumor-specific delivery. Preliminary data show a 40% increase in tumor accumulation when linked to polyethylene glycol (PEG)-ylated liposomes.

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